molecular formula C26H26F3N5 B11330113 7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11330113
M. Wt: 465.5 g/mol
InChI Key: GZXHHXJRWXNEIS-UHFFFAOYSA-N
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Description

7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a benzylpiperazine moiety, and a methylphenyl group

Preparation Methods

The synthesis of 7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation. This method is known for its high yield and efficiency . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its trifluoromethyl group and benzylpiperazine moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H26F3N5

Molecular Weight

465.5 g/mol

IUPAC Name

7-(4-benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C26H26F3N5/c1-18-8-10-21(11-9-18)23-24(26(27,28)29)31-34-22(16-19(2)30-25(23)34)33-14-12-32(13-15-33)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3

InChI Key

GZXHHXJRWXNEIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)N4CCN(CC4)CC5=CC=CC=C5)C

Origin of Product

United States

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